molecular formula C21H17NO2 B14665714 Ethanone, 2,2'-(2,6-pyridinediyl)bis[1-phenyl- CAS No. 51425-17-3

Ethanone, 2,2'-(2,6-pyridinediyl)bis[1-phenyl-

Cat. No.: B14665714
CAS No.: 51425-17-3
M. Wt: 315.4 g/mol
InChI Key: DUVHFBAETAJEBH-UHFFFAOYSA-N
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Description

Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with phenyl groups and ethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] typically involves the reaction of 2,6-diacetylpyridine with phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways are primarily related to its role as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diacetylpyridine: A precursor in the synthesis of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-].

    2,2’-Bipyridine: Another ligand used in coordination chemistry with similar structural features.

    Phenylpyridine: A compound with a pyridine ring substituted with a phenyl group.

Uniqueness

Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] is unique due to its specific substitution pattern and the presence of ethanone groups, which provide distinct reactivity and coordination properties compared to other similar compounds.

Properties

CAS No.

51425-17-3

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

2-(6-phenacylpyridin-2-yl)-1-phenylethanone

InChI

InChI=1S/C21H17NO2/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17/h1-13H,14-15H2

InChI Key

DUVHFBAETAJEBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC(=CC=C2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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